molecular formula C20H34O4 B14269517 1,6-Dioxacyclodocos-3-ene-2,5-dione CAS No. 133048-07-4

1,6-Dioxacyclodocos-3-ene-2,5-dione

Cat. No.: B14269517
CAS No.: 133048-07-4
M. Wt: 338.5 g/mol
InChI Key: BKNVUQVZINXMEE-UHFFFAOYSA-N
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Description

1,6-Dioxacyclodocos-3-ene-2,5-dione: is an organic compound with a unique structure characterized by a 22-membered ring containing two oxygen atoms and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxacyclodocos-3-ene-2,5-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure. The reaction conditions often include:

    Temperature: Typically conducted at elevated temperatures to facilitate the cycloaddition.

    Solvent: Dichloromethane or toluene are commonly used solvents.

    Catalysts: Lewis acids such as aluminum chloride can be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes. The use of continuous flow reactors can improve efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxacyclodocos-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated cyclic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,6-Dioxacyclodocos-3-ene-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,6-Dioxacyclodocos-3-ene-2,5-dione involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include:

    Enzyme inhibition: By forming covalent bonds with active sites.

    Signal transduction: Modulating pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

1,6-Dioxacyclodocos-3-ene-2,5-dione can be compared with other cyclic compounds such as:

    1,6-Dioxecane-2,5-dione: A smaller ring structure with similar reactivity.

    Cyclododecane derivatives: Larger ring structures with different physical properties.

The uniqueness of this compound lies in its 22-membered ring, which provides distinct chemical and physical properties compared to smaller or larger cyclic compounds.

Properties

CAS No.

133048-07-4

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

1,6-dioxacyclodocos-3-ene-2,5-dione

InChI

InChI=1S/C20H34O4/c21-19-15-16-20(22)24-18-14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-23-19/h15-16H,1-14,17-18H2

InChI Key

BKNVUQVZINXMEE-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCOC(=O)C=CC(=O)OCCCCCCC1

Origin of Product

United States

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